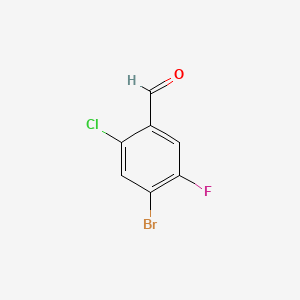

2-Chloro-4-Bromo-5-fluorobenzaldehyde

Descripción

BenchChem offers high-quality 2-Chloro-4-Bromo-5-fluorobenzaldehyde suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-Chloro-4-Bromo-5-fluorobenzaldehyde including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Propiedades

IUPAC Name |

4-bromo-2-chloro-5-fluorobenzaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H3BrClFO/c8-5-2-6(9)4(3-11)1-7(5)10/h1-3H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XPEGZWLIWARWAA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C(=CC(=C1F)Br)Cl)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H3BrClFO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40742639 | |

| Record name | 4-Bromo-2-chloro-5-fluorobenzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40742639 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

237.45 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1214386-29-4 | |

| Record name | 4-Bromo-2-chloro-5-fluorobenzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40742639 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

2-Chloro-4-Bromo-5-fluorobenzaldehyde chemical properties

An In-Depth Technical Guide to 2-Chloro-4-Bromo-5-fluorobenzaldehyde: Properties, Reactivity, and Applications

Executive Summary

2-Chloro-4-bromo-5-fluorobenzaldehyde is a tri-halogenated aromatic aldehyde that has emerged as a pivotal intermediate in advanced organic synthesis. Its strategic arrangement of chlorine, bromine, and fluorine substituents on the benzaldehyde framework imparts a unique combination of electronic and steric properties. This guide, intended for researchers, chemists, and drug development professionals, provides a comprehensive overview of its chemical properties, reactivity, synthetic utility, and applications. The distinct reactivity of both the aldehyde functional group and the halogenated aromatic ring makes this compound an exceptionally versatile building block for constructing complex molecular architectures, particularly in the fields of pharmaceuticals, agrochemicals, and materials science.[1][2][3]

Molecular Identity and Physicochemical Profile

Structure and Nomenclature

The systematic IUPAC name for this compound is 4-bromo-2-chloro-5-fluorobenzaldehyde.[4] Its structure is characterized by a benzene ring substituted with an aldehyde group (-CHO), a chlorine atom at position 2, a bromine atom at position 4, and a fluorine atom at position 5.

Physicochemical Data

The physical and chemical properties of 2-Chloro-4-bromo-5-fluorobenzaldehyde are summarized below. It is typically supplied as a high-purity solid, suitable for demanding synthetic applications.[3]

| Property | Value | Source |

| Appearance | White to off-white powder/crystalline solid. | [3] |

| Purity | Typically >97.5% to >99.0% (HPLC). | [3][4][6] |

| Boiling Point | 262.2 ± 35.0 °C (Predicted). | [2] |

| Density | 1.779 ± 0.06 g/cm³ (Predicted). | [2] |

| Storage | Recommended storage at 2-8°C under an inert atmosphere. | [2][5] |

Note: Predicted values are based on computational models for a closely related isomer and should be considered estimates.

The Scientific Core: Reactivity and Synthetic Landscape

The synthetic versatility of 2-Chloro-4-bromo-5-fluorobenzaldehyde arises from the combined reactivity of its aldehyde group and the multiple, distinct halogen substituents on the aromatic ring.[1]

Causality of Reactivity: The Influence of Tri-Halogen Substitution

The three halogen atoms (F, Cl, Br) are all electron-withdrawing groups. Their collective inductive effect decreases the electron density of the aromatic ring and, crucially, enhances the electrophilicity of the aldehyde's carbonyl carbon. This makes the aldehyde group highly susceptible to attack by nucleophiles. Furthermore, the different bond strengths and reactivities of the C-Br, C-Cl, and C-F bonds allow for selective functionalization, particularly in metal-catalyzed cross-coupling reactions where the C-Br bond is typically the most reactive.

Caption: Logical relationship of the compound's reactive sites.

Key Synthetic Transformations

This intermediate is amenable to a wide array of chemical reactions, making it a valuable tool for molecular diversification.[1]

-

Reactions of the Aldehyde Group:

-

Nucleophilic Addition: Reacts readily with organometallic reagents (e.g., Grignards), cyanides, and other nucleophiles to form secondary alcohols or cyanohydrins.

-

Oxidation: Can be easily oxidized to the corresponding carboxylic acid.

-

Reduction: Can be reduced to the corresponding benzyl alcohol.

-

Reductive Amination: Serves as a substrate for forming new C-N bonds.

-

-

Reactions of the Aromatic Halogens:

-

Cross-Coupling Reactions: The C-Br bond is particularly susceptible to palladium-catalyzed reactions like Suzuki-Miyaura (to form C-C bonds with boronic acids) and Heck couplings (to form C-C bonds with alkenes).[1] This allows for the introduction of diverse substituents onto the aromatic core.

-

Nucleophilic Aromatic Substitution (SₙAr): While less common due to the presence of multiple halogens, under specific conditions, the chlorine or fluorine atoms could be displaced by strong nucleophiles.

-

Synthetic Considerations

While multiple synthetic routes exist for halogenated benzaldehydes, a common and reliable laboratory-scale method involves the oxidation of the corresponding benzyl alcohol.

Illustrative Synthetic Protocol: Oxidation of 2-Chloro-4-bromo-5-fluorobenzyl Alcohol

This protocol is adapted from a standard procedure for a structurally similar compound and serves as a validated, trustworthy example of this type of chemical transformation.[7] The causality for choosing manganese dioxide (MnO₂) is its effectiveness as a mild and selective oxidizing agent for converting benzylic alcohols to aldehydes without over-oxidizing to the carboxylic acid.

Step-by-Step Methodology:

-

Dissolution: Dissolve the starting material, 2-Chloro-4-bromo-5-fluorobenzyl alcohol, in a suitable solvent such as dichloromethane (DCM) in a round-bottom flask.

-

Addition of Oxidant: To the stirred solution, add an excess of activated manganese dioxide (MnO₂, approx. 10 equivalents).[7]

-

Reaction: Allow the reaction mixture to stir at room temperature for 24-48 hours. The progress can be monitored by Thin Layer Chromatography (TLC).

-

Work-up: Upon completion, the solid MnO₂ is removed by filtration through a pad of Celite. The filter cake is washed thoroughly with additional DCM to ensure complete recovery of the product.[7]

-

Isolation: The combined filtrate is concentrated under reduced pressure using a rotary evaporator to yield the crude 2-Chloro-4-bromo-5-fluorobenzaldehyde.

-

Purification: If necessary, the crude product can be further purified by column chromatography on silica gel or by recrystallization.

Caption: Experimental workflow for the synthesis of the title compound.

Applications in Research and Development

The unique substitution pattern of 2-Chloro-4-bromo-5-fluorobenzaldehyde makes it an invaluable starting material in several high-value sectors.

-

Pharmaceutical Synthesis: It is a key building block for active pharmaceutical ingredients (APIs).[2][8] The halogenated scaffold can be elaborated into more complex heterocyclic systems or used to introduce specific functionalities that modulate a drug candidate's biological activity and pharmacokinetic properties.

-

Agrochemical Development: This intermediate is used in the synthesis of modern herbicides and pesticides.[2][8] The specific halogen substituents can enhance the efficacy and selectivity of the final agrochemical product.

-

Materials Science: It serves as a precursor in the development of advanced organic materials, such as liquid crystals and specialty polymers, where the halogen atoms contribute to desired electronic and structural properties.[1][2]

Caption: Core applications of 2-Chloro-4-bromo-5-fluorobenzaldehyde.

Safety, Handling, and Storage

As a reactive chemical intermediate, proper handling is essential. The safety profile is similar to other halogenated aromatic aldehydes.

-

Hazard Identification: Based on data for structurally similar compounds, it is expected to cause skin irritation and serious eye irritation. It may also cause respiratory irritation.[9]

-

Precautionary Measures:

-

Wear appropriate personal protective equipment (PPE), including safety goggles, chemical-resistant gloves, and a lab coat.

-

Handle in a well-ventilated area or a chemical fume hood.

-

Wash hands thoroughly after handling.[10]

-

In case of contact with eyes, rinse cautiously with water for several minutes.[10]

-

-

Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated place, preferably under an inert atmosphere to maintain purity.[2][5]

Disclaimer: This information is for guidance only. Always consult the specific and current Safety Data Sheet (SDS) provided by the supplier before handling this chemical.

Conclusion

2-Chloro-4-bromo-5-fluorobenzaldehyde is a high-value synthetic intermediate whose utility is grounded in its unique molecular architecture. The strategic placement of three different halogens activates the aldehyde group and provides multiple, distinct sites for subsequent chemical modification. This predictable and versatile reactivity has established it as a cornerstone building block for innovation in drug discovery, agrochemical synthesis, and materials science, enabling the efficient construction of complex and functional molecules.

References

- Advancing Chemical Synthesis: The Versatility of 2-Chloro-4-bromo-5-fluorobenzaldehyde. (n.d.). NINGBO INNO PHARMCHEM CO.,LTD.

- 2-Bromo-4-chloro-5-fluorobenzaldehyde. (n.d.). MySkinRecipes.

- A kind of preparation method of 2-bromo-4-fluorobenzaldehyde. (2019). Google Patents.

- Material Safety Data Sheet - 4-bromo benzaldehyde 97%. (n.d.). Fisher Scientific.

- 2-Bromo-5-fluorobenzaldehyde synthesis. (n.d.). ChemicalBook.

- 2-Chloro-4-fluorobenzaldehyde | 84194-36-5. (n.d.). TCI EUROPE N.V.

-

Tureski, R. E., & Tanski, J. M. (2013). 2-Bromo-5-fluorobenzaldehyde. Acta Crystallographica Section E: Structure Reports Online, 69(7), o1246. Retrieved from [Link]

-

Tureski, R. E., & Tanski, J. M. (2013). 2-Bromo-5-fluorobenzaldehyde. Acta Crystallographica Section E, E69, o1246. Retrieved from [Link]

- 2-Bromo-5-fluorobenzaldehyde 94569-84-3. (n.d.). Guidechem.

-

2-Bromo-5-fluorobenzaldehyde | C7H4BrFO | CID 2773321. (n.d.). PubChem. Retrieved from [Link]

- The Science Behind 2-Chloro-4-bromo-5-fluorobenzaldehyde: Properties and Manufacturing Excellence. (n.d.). NINGBO INNO PHARMCHEM CO.,LTD.

- 5-Bromo-2-chloro-4-fluorobenzaldehyde. (n.d.). MySkinRecipes.

-

5-Bromo-2-fluorobenzaldehyde | C7H4BrFO | CID 736327. (n.d.). PubChem. Retrieved from [Link]

- 2-Chloro-4-bromo-5-fluorobenzaldehyde, 98% 1 g. (n.d.). Thermo Fisher Scientific.

- Preparation method of 2-fluoro-5-bromobenzaldehyde. (2016). Google Patents.

- 2-Chloro-4-bromo-5-fluorobenzaldehyde, 98% 5 g. (n.d.). Thermo Fisher Scientific.

- 2-Chloro-4-bromo-5-fluorobenzaldehyde. (n.d.). BLD Pharm.

- Safety Data Sheet. (2024). Fisher Scientific.

Sources

- 1. nbinno.com [nbinno.com]

- 2. 2-Bromo-4-chloro-5-fluorobenzaldehyde [myskinrecipes.com]

- 3. nbinno.com [nbinno.com]

- 4. H64238.06 [thermofisher.com]

- 5. 1214386-29-4|2-Chloro-4-bromo-5-fluorobenzaldehyde|BLD Pharm [bldpharm.com]

- 6. 2-Chloro-4-bromo-5-fluorobenzaldehyde, 98% 1 g | Request for Quote | Thermo Scientific Chemicals [thermofisher.com]

- 7. 2-Bromo-5-fluorobenzaldehyde synthesis - chemicalbook [chemicalbook.com]

- 8. 5-Bromo-2-chloro-4-fluorobenzaldehyde [myskinrecipes.com]

- 9. 2-Bromo-5-fluorobenzaldehyde | C7H4BrFO | CID 2773321 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. fishersci.com [fishersci.com]

An In-depth Technical Guide to 2-Chloro-4-Bromo-5-fluorobenzaldehyde: A Versatile Halogenated Intermediate

For Researchers, Scientists, and Drug Development Professionals

Introduction: Navigating the Landscape of a Key Synthetic Building Block

2-Chloro-4-bromo-5-fluorobenzaldehyde is a polysubstituted aromatic aldehyde that has emerged as a significant building block in the fields of pharmaceutical and agrochemical synthesis. Its unique arrangement of electron-withdrawing halogen atoms (chlorine, bromine, and fluorine) on the benzaldehyde framework imparts distinct electronic and steric properties. This substitution pattern modulates the reactivity of both the aldehyde functional group and the aromatic ring, making it a versatile intermediate for the construction of complex molecular architectures.[1][2]

This guide provides a comprehensive technical overview of 2-Chloro-4-bromo-5-fluorobenzaldehyde, focusing on its chemical properties, synthesis, reactivity, and applications. As a Senior Application Scientist, the aim is to deliver not just a compilation of data, but a field-proven perspective on why specific experimental choices are made and how the inherent properties of this molecule can be leveraged in synthetic strategies.

A notable point of clarification is the Chemical Abstracts Service (CAS) number for this compound. While the designated CAS number for this guide is 1378893-67-3, it is important to note that the structurally identical compound is frequently listed under CAS number 1214386-29-4 in various chemical supplier databases and some publications.[1][2] Researchers are advised to consider both CAS numbers when sourcing this reagent or searching for literature precedents. For the purpose of this guide, we will refer to the compound as 2-Chloro-4-bromo-5-fluorobenzaldehyde.

Physicochemical and Spectroscopic Profile

The physical and spectroscopic properties of 2-Chloro-4-bromo-5-fluorobenzaldehyde are crucial for its handling, reaction monitoring, and characterization of its derivatives.

Table 1: Physicochemical Properties of 2-Chloro-4-bromo-5-fluorobenzaldehyde and Related Isomers

| Property | 2-Chloro-4-bromo-5-fluorobenzaldehyde | 2-Bromo-4-chloro-5-fluorobenzaldehyde | 2-Bromo-5-fluorobenzaldehyde |

| CAS Number | 1378893-67-3 (also cited as 1214386-29-4)[1][2] | 1067882-63-6[3] | 94569-84-3[4][5] |

| Molecular Formula | C₇H₃BrClFO[1] | C₇H₃BrClFO[3] | C₇H₄BrFO[4] |

| Molecular Weight | 237.45 g/mol [1] | 237.45 g/mol [3] | 203.01 g/mol [4] |

| Appearance | White powder[1] | Not specified | White to off-white crystalline solid[4] |

| Purity | ≥99.0%[1] | 97% (HPLC)[3] | 96%[5] |

| Melting Point | Data not available | Not specified | 51-56 °C[5] |

| Boiling Point | Data not available | 262.2 ± 35.0 °C (Predicted)[3] | Not specified |

| Density | Data not available | 1.779 ± 0.06 g/cm³ (Predicted)[3] | Not specified |

Note: Experimental data for the target compound is limited. Data for closely related isomers are provided for comparative purposes.

Spectroscopic Characterization

-

¹H NMR: The proton NMR spectrum is expected to show two signals in the aromatic region, both appearing as doublets due to coupling with the fluorine atom. The chemical shifts will be influenced by the deshielding effects of the aldehyde and halogen substituents.

-

¹³C NMR: The carbon NMR spectrum will display seven distinct signals: one for the aldehyde carbon (typically in the range of 185-195 ppm) and six for the aromatic carbons. The carbon atoms attached to the halogens will exhibit characteristic chemical shifts, and the carbon-fluorine coupling constants will be observable.

-

IR Spectroscopy: The infrared spectrum will be characterized by a strong carbonyl (C=O) stretching band around 1700 cm⁻¹, typical for aromatic aldehydes. C-H stretching vibrations of the aromatic ring and the aldehyde proton will also be present, along with absorption bands corresponding to the C-Cl, C-Br, and C-F bonds.

-

Mass Spectrometry: The mass spectrum will show a molecular ion peak corresponding to the molecular weight of the compound. The isotopic pattern of bromine (approximately 1:1 ratio of ⁷⁹Br and ⁸¹Br) and chlorine (approximately 3:1 ratio of ³⁵Cl and ³⁷Cl) will result in a characteristic cluster of peaks for the molecular ion and bromine/chlorine-containing fragments, which is a key diagnostic feature.

Synthesis Strategies: A Proposed Pathway

A definitive, published synthesis protocol for 2-Chloro-4-bromo-5-fluorobenzaldehyde is not widely available. However, based on established methodologies for the halogenation of benzaldehydes and patent literature for related isomers, a plausible and efficient synthetic route can be devised.[6][7][8][9] The proposed synthesis starts from the commercially available 2-chloro-5-fluorobenzaldehyde.

Proposed Synthesis Workflow

Caption: Proposed synthetic workflow for 2-Chloro-4-bromo-5-fluorobenzaldehyde.

Step-by-Step Experimental Protocol (Hypothetical)

Rationale: This protocol employs electrophilic aromatic substitution to introduce a bromine atom onto the 2-chloro-5-fluorobenzaldehyde ring. Concentrated sulfuric acid acts as both the solvent and the activating agent, protonating the aldehyde to a certain extent and increasing the electrophilicity of the bromine source. N-Bromosuccinimide (NBS) is chosen as a safer and more manageable source of electrophilic bromine compared to liquid bromine. The regioselectivity of the bromination is directed by the existing substituents. The chloro group at position 2 and the fluoro group at position 5 are ortho, para-directing. The position C4 is para to the chloro group and ortho to the fluoro group, making it an activated and sterically accessible site for bromination.

-

Reaction Setup: In a three-necked round-bottom flask equipped with a mechanical stirrer, a thermometer, and a dropping funnel, carefully add 2-chloro-5-fluorobenzaldehyde (1 equivalent).

-

Dissolution: Cool the flask in an ice bath and slowly add concentrated sulfuric acid (e.g., 5-10 volumes) with stirring, maintaining the internal temperature below 10°C.

-

Bromination: Once the starting material is completely dissolved, begin the portion-wise addition of N-Bromosuccinimide (1.05-1.1 equivalents). Monitor the temperature closely, ensuring it does not exceed 15°C.

-

Reaction: After the addition is complete, allow the reaction mixture to stir at a controlled temperature (e.g., 10-20°C) for several hours. The reaction progress should be monitored by a suitable technique such as TLC or HPLC.

-

Work-up: Upon completion, slowly and carefully pour the reaction mixture into a beaker containing crushed ice with vigorous stirring.

-

Extraction: Transfer the resulting slurry to a separatory funnel and extract the product with a suitable organic solvent, such as ethyl acetate (3 x volumes).

-

Washing: Combine the organic layers and wash sequentially with water, a saturated sodium bicarbonate solution (to neutralize any remaining acid), and finally with brine.

-

Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

-

Purification: Purify the crude solid by recrystallization from a suitable solvent system (e.g., ethanol/water or hexanes/ethyl acetate) or by column chromatography on silica gel to yield pure 2-Chloro-4-bromo-5-fluorobenzaldehyde.

Self-Validation: The success of each step is critical. The controlled temperature during the addition of sulfuric acid and NBS prevents unwanted side reactions. The aqueous workup is essential to remove the acid and inorganic byproducts. The final purification step ensures the high purity required for subsequent applications. The identity and purity of the final product should be confirmed by spectroscopic methods (NMR, MS) and melting point analysis.

Reactivity and Synthetic Applications

The synthetic utility of 2-Chloro-4-bromo-5-fluorobenzaldehyde is derived from the reactivity of its functional groups. The aldehyde can undergo a variety of transformations, while the halogen substituents provide handles for carbon-carbon and carbon-heteroatom bond formation, particularly through transition metal-catalyzed cross-coupling reactions.[2]

Key Reaction Pathways

Caption: Key synthetic transformations of 2-Chloro-4-bromo-5-fluorobenzaldehyde.

-

Reactions of the Aldehyde Group:

-

Oxidation: The aldehyde can be easily oxidized to the corresponding carboxylic acid using standard oxidizing agents like potassium permanganate or hydrogen peroxide. This is a fundamental step in modifying the electronic properties and providing a new point of attachment.

-

Reduction: Selective reduction to the benzyl alcohol can be achieved with mild reducing agents such as sodium borohydride. The resulting alcohol can be used in ether or ester synthesis or as a protecting group.

-

Nucleophilic Addition: The aldehyde is susceptible to attack by various nucleophiles. For example, Grignard reagents or organolithium compounds can be used to introduce new carbon-carbon bonds, leading to secondary alcohols.

-

Reductive Amination: This powerful reaction involves the formation of an imine with a primary or secondary amine, followed by in-situ reduction to form a new C-N bond, yielding substituted benzylamines.

-

Wittig Reaction: Reaction with phosphorus ylides provides a classic and reliable method for converting the aldehyde into an alkene, enabling chain extension and the synthesis of stilbene-like structures.

-

-

Reactions of the Halogen Substituents:

-

Cross-Coupling Reactions: The bromine and chlorine atoms are excellent handles for palladium-catalyzed cross-coupling reactions. The C-Br bond is generally more reactive than the C-Cl bond, allowing for selective functionalization.

-

Suzuki-Miyaura Coupling: Reaction with boronic acids or their esters is a powerful method for forming biaryl structures, which are common motifs in pharmaceuticals.

-

Heck Coupling: Palladium-catalyzed reaction with alkenes allows for the formation of substituted styrenes.

-

Buchwald-Hartwig Amination: This reaction enables the formation of C-N bonds by coupling with amines, providing access to a wide range of aniline derivatives.

-

-

Causality in Experimental Choices: The choice of which halogen to react in a cross-coupling reaction can often be controlled by the reaction conditions, particularly the choice of palladium catalyst and ligand. The higher reactivity of the C-Br bond typically allows for its selective functionalization at lower temperatures or with less active catalyst systems, leaving the C-Cl bond intact for subsequent transformations. This orthogonal reactivity is a key feature that makes this molecule a valuable and versatile intermediate.

Applications in Drug Discovery and Development

Halogenated aromatic compounds are prevalent in many active pharmaceutical ingredients (APIs) due to the ability of halogen atoms to modulate pharmacokinetic and pharmacodynamic properties. 2-Chloro-4-bromo-5-fluorobenzaldehyde serves as a key starting material or intermediate in the synthesis of various small molecule drug candidates. Its utility spans across different therapeutic areas, including oncology, infectious diseases, and central nervous system disorders.[3]

While specific examples of marketed drugs derived directly from this intermediate are not prominently documented, its structural motifs are found in numerous patented compounds. For instance, the 2-chloro-4-bromo-5-fluorophenyl moiety can be found in compounds designed as kinase inhibitors, where the specific halogenation pattern contributes to the binding affinity and selectivity for the target protein.

Safety and Handling

As with any halogenated organic compound, proper safety precautions must be observed when handling 2-Chloro-4-bromo-5-fluorobenzaldehyde. It is classified as an irritant and may be harmful if swallowed, inhaled, or absorbed through the skin.

-

Personal Protective Equipment (PPE): Always handle this compound in a well-ventilated fume hood. Wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves.

-

Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents and strong bases.

-

First Aid: In case of contact with eyes or skin, flush immediately with copious amounts of water. If inhaled, move to fresh air. If swallowed, seek immediate medical attention.

Conclusion

2-Chloro-4-bromo-5-fluorobenzaldehyde is a highly functionalized and versatile intermediate with significant potential in organic synthesis, particularly for the development of novel pharmaceuticals and agrochemicals. Its value lies in the orthogonal reactivity of its aldehyde and multiple halogen-substituted sites, allowing for a wide range of chemical transformations. While the publicly available data on this specific compound is somewhat limited, a thorough understanding of the principles of organic chemistry allows for the rational design of its synthesis and its application in complex molecular construction. As the demand for sophisticated and highly functionalized molecules continues to grow, the importance of intermediates like 2-Chloro-4-bromo-5-fluorobenzaldehyde in the toolbox of the modern synthetic chemist is undeniable.

References

-

Ningbo Inno Pharmchem Co., Ltd. (n.d.). The Science Behind 2-Chloro-4-bromo-5-fluorobenzaldehyde: Properties and Manufacturing Excellence. Retrieved from [Link]

-

Ningbo Inno Pharmchem Co., Ltd. (n.d.). Advancing Chemical Synthesis: The Versatility of 2-Chloro-4-bromo-5-fluorobenzaldehyde. Retrieved from [Link]

- Google Patents. (2019). CN109912396B - Synthetic method of 3-bromo-4-fluorobenzaldehyde.

-

MySkinRecipes. (n.d.). 2-Bromo-4-chloro-5-fluorobenzaldehyde. Retrieved from [Link]

- Google Patents. (2018). CN107879918B - Preparation method of 2-bromo-5-chlorobenzaldehyde.

- Google Patents. (2020). CN111848406A - A kind of preparation method of 2-chloro-4-fluoro-5-nitrobenzaldehyde.

- Google Patents. (2016). CN105884591A - Preparation method of 2-fluoro-5-bromobenzaldehyde.

-

Tureski, R. E., & Tanski, J. M. (2013). 2-Bromo-5-fluorobenzaldehyde. Acta Crystallographica Section E: Structure Reports Online, 69(Pt 7), o1246. Retrieved from [Link]

-

PubChem. (n.d.). 2-Bromo-5-fluorobenzaldehyde. Retrieved from [Link]

- Google Patents. (1989). US4845304A - Process for producing fluorobenzaldehydes.

- Google Patents. (2019). CN109809977A - A kind of preparation method of 2-bromo-4-fluorobenzaldehyde.

- Google Patents. (2012). CN109912396B - Synthetic method of 3-bromo-4-fluorobenzaldehyde.

Sources

- 1. nbinno.com [nbinno.com]

- 2. nbinno.com [nbinno.com]

- 3. 2-Bromo-4-chloro-5-fluorobenzaldehyde [myskinrecipes.com]

- 4. 2-Bromo-5-fluorobenzaldehyde | C7H4BrFO | CID 2773321 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. sigmaaldrich.com [sigmaaldrich.com]

- 6. CN109809977A - A kind of preparation method of 2-bromo-4-fluorobenzaldehyde - Google Patents [patents.google.com]

- 7. CN107879918B - Preparation method of 2-bromo-5-chlorobenzaldehyde - Google Patents [patents.google.com]

- 8. CN111848406A - A kind of preparation method of 2-chloro-4-fluoro-5-nitrobenzaldehyde - Google Patents [patents.google.com]

- 9. CN105884591A - Preparation method of 2-fluoro-5-bromobenzaldehyde - Google Patents [patents.google.com]

An In-depth Technical Guide to the Structural Analysis of 2-Chloro-4-Bromo-5-fluorobenzaldehyde

Foreword: The Strategic Importance of Halogenated Benzaldehydes in Modern Synthesis

In the landscape of contemporary drug discovery and materials science, the utility of a synthetic building block is dictated by its structural nuance and predictable reactivity. 2-Chloro-4-bromo-5-fluorobenzaldehyde is a prime exemplar of a molecule engineered for versatility. Its carefully orchestrated arrangement of halogen substituents on a benzaldehyde framework provides a reactive scaffold for complex molecular architecture. This guide offers a comprehensive structural analysis of this key intermediate, moving beyond mere data presentation to elucidate the causal relationships between its structure and its spectroscopic signature. For the researcher engaged in the synthesis of novel pharmaceuticals, agrochemicals, or advanced materials, a profound understanding of this molecule's characterization is not merely academic—it is foundational to achieving predictable and successful outcomes.[1][2][3]

Physicochemical Profile and Handling

A thorough grasp of a compound's physical properties is paramount for its effective use and safe handling in a laboratory setting. 2-Chloro-4-bromo-5-fluorobenzaldehyde is a white crystalline powder with a molecular formula of C₇H₃BrClFO and a molecular weight of approximately 237.45 g/mol .[1][2][3] Its high purity, often exceeding 99%, makes it suitable for sensitive synthetic applications where impurities could derail reaction pathways.[1][3]

| Property | Value | Source |

| Molecular Formula | C₇H₃BrClFO | [1][2][3] |

| Molecular Weight | 237.45 g/mol | [1][2][3] |

| Appearance | White to off-white crystalline powder | [3] |

| Purity | Typically ≥ 99.0% | [1][3] |

| Predicted Boiling Point | 262.2 ± 35.0 °C | [2] |

| Predicted Density | 1.779 ± 0.06 g/cm³ | [2] |

| Storage | 2-8°C under inert gas | [2] |

Due to its halogenated nature, this compound should be handled with appropriate personal protective equipment, as it may cause skin and eye irritation.[4]

The Architectural Blueprint: A Multi-Technique Structural Elucidation

The unequivocal confirmation of the structure of 2-Chloro-4-Bromo-5-fluorobenzaldehyde necessitates a synergistic approach, employing a suite of spectroscopic techniques. Each method provides a unique piece of the structural puzzle, and together they create a self-validating system of analysis.

Caption: Predicted key vibrational frequencies in the IR spectrum.

-

C=O Stretch: A strong, sharp absorption band is expected around 1700 cm⁻¹ , characteristic of the carbonyl group in an aromatic aldehyde.

-

Aldehydic C-H Stretch: Two weaker bands are anticipated around 2820 cm⁻¹ and 2720 cm⁻¹ . The presence of this pair of absorptions is highly diagnostic for an aldehyde.

-

Aromatic C=C Stretches: Multiple bands of varying intensity will appear in the 1600-1450 cm⁻¹ region, confirming the presence of the benzene ring.

-

C-X Stretches: Absorptions corresponding to the C-F, C-Cl, and C-Br bonds will be present in the fingerprint region (below 1300 cm⁻¹).

Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation

Mass spectrometry provides the molecular weight and valuable information about the molecule's stability and fragmentation patterns.

-

Molecular Ion Peak (M⁺): The mass spectrum will exhibit a prominent molecular ion peak. A key feature will be the isotopic pattern of this peak. Due to the presence of bromine (⁷⁹Br and ⁸¹Br in an approximate 1:1 ratio) and chlorine (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio), the molecular ion will appear as a cluster of peaks (M⁺, M+2, M+4), which is a definitive signature for a compound containing one bromine and one chlorine atom.

-

Fragmentation: A common fragmentation pathway for benzaldehydes is the loss of the aldehydic proton (-1 amu) or the entire formyl group (-29 amu), leading to a [M-H]⁺ or [M-CHO]⁺ fragment, respectively.

Synthesis and Applications: A Versatile Synthetic Intermediate

2-Chloro-4-bromo-5-fluorobenzaldehyde is a valuable intermediate in organic synthesis, primarily due to the differential reactivity of its halogen substituents and the synthetic versatility of the aldehyde group. [5]It serves as a building block in the synthesis of:

-

Active Pharmaceutical Ingredients (APIs): Its structure allows for the introduction of specific functional groups that can enhance biological activity. [2][5]* Agrochemicals: It is used in the creation of herbicides and pesticides. [2]* Advanced Materials: The halogen atoms contribute to desired electronic and structural properties in liquid crystals and polymers. [2] The compound is particularly useful in cross-coupling reactions, such as Suzuki and Heck couplings, where the carbon-halogen bonds can be selectively functionalized. [6]

Experimental Protocols: A Self-Validating Approach

4.1. NMR Sample Preparation

-

Accurately weigh 10-20 mg of 2-Chloro-4-bromo-5-fluorobenzaldehyde.

-

Dissolve the sample in approximately 0.7 mL of a deuterated solvent (e.g., CDCl₃) in a clean vial.

-

Transfer the solution to a 5 mm NMR tube.

-

Acquire ¹H, ¹³C, and ¹⁹F NMR spectra using a high-field NMR spectrometer.

4.2. IR Spectroscopy (ATR)

-

Ensure the Attenuated Total Reflectance (ATR) crystal is clean.

-

Record a background spectrum.

-

Place a small amount of the powdered sample onto the ATR crystal.

-

Apply pressure to ensure good contact.

-

Collect the IR spectrum.

4.3. Mass Spectrometry (GC-MS)

-

Prepare a dilute solution of the compound in a volatile organic solvent (e.g., dichloromethane or ethyl acetate).

-

Inject the sample into a Gas Chromatograph-Mass Spectrometer (GC-MS).

-

The compound will be separated on the GC column and subsequently ionized and analyzed by the mass spectrometer.

Conclusion: A Molecule of Strategic Design

The structural analysis of 2-Chloro-4-bromo-5-fluorobenzaldehyde reveals a molecule of deliberate design. The interplay of its functional groups and halogen substituents gives rise to a distinct and predictable spectroscopic fingerprint. A comprehensive, multi-technique approach, as outlined in this guide, provides a robust and self-validating framework for its characterization. For scientists and researchers, a thorough understanding of this compound's structural intricacies is the key to unlocking its full potential as a versatile and powerful tool in the synthesis of next-generation molecules.

References

-

NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). 2-Chloro-4-bromo-5-fluorobenzaldehyde: Synthesis, Properties, and Applications as a Key Organic Intermediate. Retrieved from [Link]

-

ResearchGate. (2013). (PDF) 2-Bromo-5-fluorobenzaldehyde. Retrieved from [Link]

-

MySkinRecipes. (n.d.). 2-Bromo-4-chloro-5-fluorobenzaldehyde. Retrieved from [Link]

-

PubMed Central. (2023). Synthesis, Spectral Characterization, Thermal Investigation, Computational Studies, Molecular Docking, and In Vitro Biological Activities of a New Schiff Base Derived from 2-Chloro Benzaldehyde and 3,3′-Dimethyl-[1,1′-biphenyl]-4,4′-diamine. Retrieved from [Link]

-

National Center for Biotechnology Information. (2013). 2-Bromo-5-fluorobenzaldehyde. Retrieved from [Link]

-

Supporting Information. (n.d.). 4. Retrieved from [Link]

-

PubChem. (n.d.). 2-Bromo-5-fluorobenzaldehyde. Retrieved from [Link]

-

NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Science Behind 2-Chloro-4-bromo-5-fluorobenzaldehyde: Properties and Manufacturing Excellence. Retrieved from [Link]

-

PubChem. (n.d.). 5-Bromo-2-fluorobenzaldehyde. Retrieved from [Link]

-

AZoM. (2017). Using Benchtop 19F NMR to Evaluate Fluoroorganic Compounds. Retrieved from [Link]

-

ResearchGate. (n.d.). Experimental (a) and theoretical (b) IR spectra of 2-bromo-4-chlorobenzaldehyde. Retrieved from [Link]

-

Doc Brown's Chemistry. (n.d.). C7H6O C6H5CHO C-13 nmr spectrum of benzaldehyde analysis of chemical shifts ppm. Retrieved from [Link]

-

SpectraBase. (n.d.). 3-BROMO-5-CHLORO-2-HYDROXY-BENZALDEHYDE. Retrieved from [Link]

-

SpectraBase. (n.d.). 4-Bromobenzaldehyde - Optional[MS (GC)] - Spectrum. Retrieved from [Link]

Sources

A Guide to the Spectroscopic Characterization of 2-Chloro-4-Bromo-5-fluorobenzaldehyde

Introduction: The Structural Imperative

In the landscape of pharmaceutical and materials science research, 2-Chloro-4-Bromo-5-fluorobenzaldehyde (C₇H₃BrClFO, MW: 237.45 g/mol ) stands out as a pivotal intermediate. Its utility in the synthesis of complex organic molecules is largely dictated by the specific arrangement of its halogen substituents and the reactive aldehyde functional group.[1][2] This unique substitution pattern confers distinct electronic and steric properties that are crucial for its role in creating novel pharmaceuticals and agrochemicals.[1] An unambiguous confirmation of its molecular structure is therefore not merely a procedural step, but a foundational requirement for any downstream application.

This technical guide provides an in-depth analysis of the expected spectroscopic data for 2-Chloro-4-Bromo-5-fluorobenzaldehyde. As experimentally acquired spectra for this specific compound are not widely published, this document leverages established principles of spectroscopic theory and data from analogous structures to present a predictive, yet scientifically rigorous, characterization. We will explore the anticipated features in ¹H NMR, ¹³C NMR, Infrared (IR) Spectroscopy, and Mass Spectrometry (MS), explaining the causal relationships between molecular structure and spectral output.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Mapping the Core Skeleton

Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled technique for elucidating the precise connectivity and chemical environment of atoms in a molecule.[3] By probing the magnetic properties of atomic nuclei, specifically ¹H (proton) and ¹³C, we can assemble a detailed map of the molecular structure.[1][4]

Predicted ¹H NMR Spectrum

The ¹H NMR spectrum provides information on the number of distinct proton environments and their neighboring protons. For 2-Chloro-4-Bromo-5-fluorobenzaldehyde, we expect to see signals for the aldehydic proton and the two aromatic protons.

-

Sample Preparation: Dissolve approximately 5-10 mg of high-purity 2-Chloro-4-Bromo-5-fluorobenzaldehyde in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆). The choice of solvent is critical; CDCl₃ is standard, but DMSO-d₆ may be used if solubility is an issue.

-

Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal reference standard (δ = 0.00 ppm).

-

Instrument Setup: Acquire the spectrum on a 400 MHz (or higher) NMR spectrometer. Higher field strengths will provide better signal dispersion, which is crucial for resolving the complex splitting patterns of the aromatic protons.

-

Acquisition Parameters: Utilize a standard pulse sequence with a sufficient number of scans to achieve a good signal-to-noise ratio. Typical parameters include a spectral width of 12-15 ppm, a relaxation delay of 1-2 seconds, and 16-32 scans.

-

Data Processing: Process the raw data (Free Induction Decay, FID) by applying a Fourier transform, followed by phase and baseline correction. Integrate the signals to determine the relative number of protons.

| Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale for Prediction |

| ~ 9.9 - 10.1 | Singlet (s) | 1H | Aldehyde H (H-7) | The aldehyde proton is highly deshielded due to the strong electron-withdrawing effect of the adjacent carbonyl oxygen. Its chemical shift is characteristically high, appearing far downfield.[5] It has no adjacent protons, hence it appears as a singlet. |

| ~ 7.9 - 8.1 | Doublet of doublets (dd) | 1H | Aromatic H (H-6) | This proton is ortho to the electron-withdrawing aldehyde group and meta to the fluorine atom. The aldehyde's deshielding effect will shift it downfield. It will be split by both the adjacent aromatic proton (H-3) and the fluorine atom. |

| ~ 7.7 - 7.9 | Doublet of doublets (dd) | 1H | Aromatic H (H-3) | This proton is ortho to the bromine atom and meta to the aldehyde group. It will be split by the adjacent aromatic proton (H-6) and the fluorine atom. Its precise location is influenced by the combined electronic effects of all substituents. |

Diagram: Molecular Structure and Proton Assignments

Caption: Structure of 2-Chloro-4-Bromo-5-fluorobenzaldehyde with proton numbering.

Predicted ¹³C NMR Spectrum

The ¹³C NMR spectrum reveals the number of unique carbon environments in the molecule. Due to the low natural abundance of ¹³C, spectra are typically acquired with proton decoupling, resulting in each unique carbon appearing as a singlet.[6]

-

Sample Preparation: Use the same sample prepared for ¹H NMR. A higher concentration (20-50 mg) may be beneficial due to the lower sensitivity of the ¹³C nucleus.

-

Instrument Setup: Acquire the spectrum on the same NMR spectrometer.

-

Acquisition Parameters: Employ a proton-decoupled pulse sequence. The spectral width is typically larger, around 200-220 ppm. A significantly higher number of scans (e.g., 1024 or more) is required to achieve an adequate signal-to-noise ratio.

-

Data Processing: Process the FID similarly to the ¹H spectrum.

| Predicted Chemical Shift (δ, ppm) | Assignment | Rationale for Prediction |

| ~ 188 - 192 | C=O (C-7) | The carbonyl carbon of an aldehyde is highly deshielded and appears significantly downfield.[7][8] |

| ~ 160 - 165 (d) | C-F (C-5) | The carbon directly bonded to the highly electronegative fluorine atom will be significantly deshielded and will appear as a doublet due to one-bond C-F coupling. |

| ~ 135 - 140 | C-CHO (C-1) | The carbon bearing the aldehyde group is deshielded, though less so than the carbonyl carbon itself. |

| ~ 130 - 135 | C-Cl (C-2) | The carbon attached to chlorine will be deshielded.[9] |

| ~ 125 - 130 | C-H (C-6) | This aromatic methine carbon's shift is influenced by its proximity to the aldehyde and fluorine. |

| ~ 120 - 125 | C-H (C-3) | This aromatic methine carbon's shift is influenced by its proximity to chlorine and bromine. |

| ~ 115 - 120 | C-Br (C-4) | The carbon attached to bromine is deshielded, but the effect is less pronounced than that of chlorine or fluorine. |

Note: (d) indicates a doublet due to C-F coupling.

Infrared (IR) Spectroscopy: Identifying Functional Groups

Infrared (IR) spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations.[10][11]

-

Sample Preparation: Place a small amount of the solid 2-Chloro-4-Bromo-5-fluorobenzaldehyde powder directly onto the crystal (e.g., diamond or germanium) of an ATR-IR spectrometer.

-

Instrument Setup: Apply pressure using the anvil to ensure good contact between the sample and the crystal.

-

Acquisition: Record the spectrum, typically in the range of 4000-400 cm⁻¹. Collect a background spectrum of the clean ATR crystal first, which will be automatically subtracted from the sample spectrum.

-

Data Processing: The resulting spectrum plots transmittance or absorbance versus wavenumber (cm⁻¹).

| Wavenumber (cm⁻¹) | Vibration Type | Intensity | Rationale for Prediction |

| ~ 3050 - 3100 | C-H Aromatic Stretch | Medium-Weak | Characteristic stretching vibrations for C-H bonds on an aromatic ring.[12] |

| ~ 2820 - 2860 & ~ 2720 - 2760 | C-H Aldehyde Stretch | Medium | This pair of peaks (Fermi doublet) is highly diagnostic for an aldehyde C-H stretch.[13][14][15] |

| ~ 1690 - 1710 | C=O Carbonyl Stretch | Strong | The strong absorption is due to the stretching of the carbonyl double bond. Conjugation with the aromatic ring lowers the frequency compared to a saturated aldehyde.[14][16] |

| ~ 1550 - 1600 | C=C Aromatic Ring Stretch | Medium | These absorptions arise from the stretching vibrations within the benzene ring.[12] |

| ~ 1200 - 1250 | C-F Stretch | Strong | The C-F bond stretch typically gives a strong absorption in this region. |

| ~ 1000 - 1100 | C-Cl Stretch | Medium-Strong | The C-Cl bond stretch is expected in this region of the fingerprint area. |

| ~ 600 - 700 | C-Br Stretch | Medium | The C-Br bond stretch appears at lower frequencies due to the heavier mass of the bromine atom. |

| ~ 800 - 900 | C-H Out-of-Plane Bend | Strong | The position of this strong band is diagnostic of the aromatic substitution pattern. For a 1,2,4,5-tetrasubstituted ring, a strong band is expected in this region. |

Diagram: IR Workflow

Caption: Standard workflow for acquiring an ATR-IR spectrum.

Mass Spectrometry (MS): Determining Molecular Weight and Formula

Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio (m/z) of ions.[17] It is the definitive method for determining the molecular weight of a compound and can provide valuable information about its elemental composition and structure through fragmentation analysis.[18]

-

Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, typically via a direct insertion probe or by GC-MS if the compound is sufficiently volatile and thermally stable.

-

Ionization: Bombard the gaseous sample molecules with high-energy electrons (typically 70 eV). This process, known as Electron Ionization (EI), ejects an electron from the molecule, creating a positively charged radical ion called the molecular ion (M⁺•).

-

Mass Analysis: Accelerate the newly formed ions into a mass analyzer (e.g., a quadrupole or time-of-flight analyzer), which separates them based on their m/z ratio.

-

Detection: The separated ions are detected, and their abundance is recorded, generating a mass spectrum.

| m/z Value | Ion Identity | Rationale for Prediction |

| 236/238/240 | [M]⁺• | Molecular Ion Cluster: The presence of chlorine (³⁵Cl:³⁷Cl ≈ 3:1) and bromine (⁷⁹Br:⁸¹Br ≈ 1:1) will result in a characteristic isotopic pattern for the molecular ion. The most abundant peak will be at m/z 236 (for ¹²C₇H₃⁷⁹Br³⁵ClFO), with significant peaks at m/z 238 and 240, confirming the presence and number of these halogens. |

| 235/237/239 | [M-H]⁺ | Loss of the aldehydic hydrogen radical is a common fragmentation pathway for benzaldehydes, resulting in a stable acylium ion.[19] |

| 207/209/211 | [M-CHO]⁺ | Cleavage of the C-C bond between the ring and the aldehyde group results in the loss of a formyl radical (•CHO), leaving the halogenated phenyl cation.[19][20] This is often a significant peak. |

| 128/130 | [M-CHO-Br]⁺ | Subsequent loss of a bromine radical from the phenyl cation. |

| 74 | [C₄H₂F]⁺ | Further fragmentation of the aromatic ring can lead to smaller charged species. |

Diagram: Key MS Fragmentation Pathways

Caption: Primary fragmentation pathways for 2-Chloro-4-Bromo-5-fluorobenzaldehyde in EI-MS.

Conclusion

The structural elucidation of 2-Chloro-4-Bromo-5-fluorobenzaldehyde is reliably achieved through a combination of modern spectroscopic techniques. ¹H and ¹³C NMR provide a definitive map of the carbon-hydrogen framework, IR spectroscopy confirms the presence of key functional groups, particularly the aromatic aldehyde, and mass spectrometry validates the molecular weight and elemental composition through its distinct isotopic pattern. The predicted data in this guide, grounded in established spectroscopic principles, serves as a robust reference for researchers and scientists, ensuring the identity and purity of this critical synthetic intermediate and enabling confidence in subsequent research and development endeavors.

References

-

Doc Brown's Chemistry. (n.d.). proton 1H NMR spectrum of benzaldehyde C6H5CHO. Retrieved from [Link]

-

Slideshare. (n.d.). Structural elucidation by NMR(1HNMR). Retrieved from [Link]

-

MDPI. (2022). A Complete 1H and 13C NMR Data Assignment for Three 3-[Substituted methylidene]-1H,3H-naphtho-[1,8-cd]-pyran-1-ones. Retrieved from [Link]

-

ResearchGate. (n.d.). 13C NMR chemical shifts of carbonyl groups in substituted benzaldehydes and acetophenones: Substituent chemical shift increments. Retrieved from [Link]

-

Oregon State University. (n.d.). 1H NMR Spectra and Peak Assignment. Retrieved from [Link]

-

The University of Liverpool Repository. (n.d.). PREDICTION OF 'H NMR CHEMICAL SHIFTS AND CONFORMATIONAL ANALYSIS OF ORGANIC MOLECULES. Retrieved from [Link]

-

Oregon State University. (n.d.). 13C NMR Chemical Shift. Retrieved from [Link]

-

Chemistry LibreTexts. (2022). 4.7: NMR Spectroscopy. Retrieved from [Link]

-

ACD/Labs. (2023). A Beginner's Guide to Mass Spectrometry. Retrieved from [Link]

-

UCLA. (n.d.). IR: aldehydes. Retrieved from [Link]

-

Doc Brown's Chemistry. (n.d.). C7H6O C6H5CHO mass spectrum of benzaldehyde fragmentation pattern of m/z m/e ions. Retrieved from [Link]

-

Chemistry LibreTexts. (2024). 19.14: Spectroscopy of Aldehydes and Ketones. Retrieved from [Link]

-

eGyanKosh. (n.d.). MASS SPECTROMETRY: FRAGMENTATION PATTERNS. Retrieved from [Link]

-

eGrove - University of Mississippi. (2021). Effects of Halogen Bonding on 13C NMR Shifts of Various Tolan Species. Retrieved from [Link]

-

Journal of Chemical and Pharmaceutical Sciences. (n.d.). 1HNMR spectrometry in structural elucidation of organic compounds. Retrieved from [Link]

-

NC State University Libraries. (n.d.). 19.14 Spectroscopy of Aldehydes and Ketones – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1. Retrieved from [Link]

-

Technology Networks. (2024). NMR Spectroscopy Principles, Interpreting an NMR Spectrum and Common Problems. Retrieved from [Link]

-

Chemistry LibreTexts. (2024). 12.7: Interpreting Infrared Spectra. Retrieved from [Link]

-

Dr. B. B. Hegde First Grade College, Kundapura. (n.d.). Structure Elucidation By NMR In Organic Chemistry: A Practical Guide. Retrieved from [Link]

-

Wiley Analytical Science. (n.d.). Interpretation of Infrared Spectra, A Practical Approach. Retrieved from [Link]

-

Chemistry LibreTexts. (2024). 12.2: Interpreting Mass Spectra. Retrieved from [Link]

-

Chemistry LibreTexts. (2020). 12.11: Chemical Shifts and Interpreting ¹³C NMR Spectra. Retrieved from [Link]

-

Spectroscopy Online. (2017). The C=O Bond, Part II: Aldehydes. Retrieved from [Link]

-

Specac Ltd. (n.d.). Interpreting Infrared Spectra. Retrieved from [Link]

-

OpenStax adaptation 1. (n.d.). 15.7 Spectroscopy of Aromatic Compounds – Organic Chemistry: A Tenth Edition. Retrieved from [Link]

-

Wiley-VCH. (n.d.). 1 Introduction to Mass Spectrometry, a Tutorial. Retrieved from [Link]

-

University of Colorado Boulder. (n.d.). IR Absorption Table. Retrieved from [Link]

-

Slideshare. (n.d.). Mass chart Fragmentation. Retrieved from [Link]

-

University of Michigan. (n.d.). CHAPTER 2 Fragmentation and Interpretation of Spectra 2.1 Introduction. Retrieved from [Link]

Sources

- 1. Structural elucidation by NMR(1HNMR) | PPTX [slideshare.net]

- 2. 13C NMR Chemical Shift [sites.science.oregonstate.edu]

- 3. jchps.com [jchps.com]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. C7H6O C6H5CHO benzaldehyde low high resolution 1H proton nmr spectrum of analysis interpretation of chemical shifts ppm spin spin line splitting H-1 benzaldehyde 1-H nmr doc brown's advanced organic chemistry revision notes [docbrown.info]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. mdpi.com [mdpi.com]

- 8. researchgate.net [researchgate.net]

- 9. egrove.olemiss.edu [egrove.olemiss.edu]

- 10. analyticalscience.wiley.com [analyticalscience.wiley.com]

- 11. Interpreting Infrared Spectra - Specac Ltd [specac.com]

- 12. 15.7 Spectroscopy of Aromatic Compounds – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]

- 13. orgchemboulder.com [orgchemboulder.com]

- 14. chem.libretexts.org [chem.libretexts.org]

- 15. 19.14 Spectroscopy of Aldehydes and Ketones – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]

- 16. spectroscopyonline.com [spectroscopyonline.com]

- 17. acdlabs.com [acdlabs.com]

- 18. ms-nmr.alfa-chemistry.com [ms-nmr.alfa-chemistry.com]

- 19. C7H6O C6H5CHO mass spectrum of benzaldehyde fragmentation pattern of m/z m/e ions for analysis and identification of benzaldehyde image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]

- 20. whitman.edu [whitman.edu]

Technical Guide: 13C NMR Characterization of 2-Chloro-4-Bromo-5-fluorobenzaldehyde

Abstract

This technical guide provides a comprehensive framework for the structural validation of 2-Chloro-4-Bromo-5-fluorobenzaldehyde (CAS: 1067882-63-6 / 1214386-29-4) using Carbon-13 Nuclear Magnetic Resonance (

Structural Analysis & Theoretical Grounding

The Molecular Core

The target molecule is a trisubstituted benzaldehyde. The high density of heteroatoms (Cl, Br, F, O) creates a unique electronic environment where chemical shift additivity rules must be applied with caution due to steric crowding and "heavy atom" effects.

-

Fluorine (

F): The spin-active nucleus ( -

Bromine (Br) & Chlorine (Cl): While quadrupolar, they do not typically show coupling in standard

C spectra.[1] However, Bromine exerts a significant heavy atom effect , often shielding the ipso-carbon (C4) upfield, counter to electronegativity trends.

Predicted Chemical Shift & Coupling Landscape

The following table synthesizes theoretical substituent chemical shifts (SCS) with empirical data from analogous fluorinated benzaldehydes (e.g., 5-bromo-2-fluorobenzaldehyde).

| Carbon Position | Assignment | Approx. Shift ( | Multiplicity ( | Coupling Constant ( | Mechanistic Note |

| C-CHO | Carbonyl | 188.0 - 190.0 | Doublet (or br.[1] s) | Deshielded by anisotropic effect of C=O. | |

| C-5 | C-F (Ipso) | 158.0 - 162.0 | Doublet | Distinctive large splitting; most deshielded aromatic signal.[1] | |

| C-2 | C-Cl | 136.0 - 139.0 | Doublet | Ortho to Carbonyl (deshielding).[1] Para to F (small coupling).[1][2] | |

| C-1 | C-ipso (CHO) | 132.0 - 135.0 | Doublet | Meta to F. | |

| C-4 | C-Br | 128.0 - 132.0 | Doublet | Shielded by Br (Heavy Atom Effect).[1] Ortho to F. | |

| C-3 | C-H | 130.0 - 134.0 | Doublet | Meta to F. Protonated (High intensity in DEPT).[1] | |

| C-6 | C-H | 118.0 - 122.0 | Doublet | Ortho to F. Protonated.[1] |

Critical Insight: Do not confuse C4 (C-Br) and C2 (C-Cl). While Cl is more electronegative, the heavy atom effect of Br often places C4 upfield of C2. Confirmation via

(large ~22 Hz) vs(small ~3 Hz) is definitive.

Experimental Protocol

Sample Preparation

To minimize solvent-solute interactions that broaden F-coupled peaks:

-

Solvent: DMSO-

(preferred for solubility) or CDCl -

Concentration: 30–50 mg in 0.6 mL solvent.

-

Additives: Trace Cr(acac)

(Chromium(III) acetylacetonate) is recommended if quantitative integration of quaternary carbons (C-F, C-Br, C-Cl) is required, as it shortens

Acquisition Parameters

Standard proton-decoupled

-

Pulse Sequence: zgpg30 (Power-gated decoupling).[1]

-

Spectral Width: 240 ppm (capture C=O and C-F).[1]

-

Relaxation Delay (D1):

seconds (ensure quaternary C relaxation). -

Scans (NS): Minimum 1024 (due to splitting reducing signal height by 50%).

Structural Assignment Logic (Visualized)

The following diagram illustrates the decision tree for assigning the aromatic region, utilizing the specific magnitude of C-F coupling constants.

Caption: Logic flow for discriminating carbon environments based on J-coupling magnitude and protonation state.

Detailed Spectral Interpretation

The Fluorine Splitting (The "Fingerprint")

In non-fluorinated aromatics, assignment relies heavily on 2D correlations (HSQC/HMBC). Here, the magnitude of

-

(C5): The signal at ~160 ppm will appear as two peaks separated by ~250 Hz (~1.6 ppm at 150 MHz field). Verification: If you decouple

- (C4 vs C6): Both are ortho to Fluorine and will show ~22 Hz splitting.[1]

- (C1 vs C3): Both are meta to Fluorine (~8 Hz).[1]

The Aldehyde Carbon (C=O)

The carbonyl carbon is often overlooked in coupling analysis. While 5-bond coupling is rare, the conjugated system may transmit a small

-

Observation: At ~189 ppm, look for line broadening or a very tight doublet.

-

QC Check: If this peak is a perfect singlet while others split, it confirms the F is at position 5 (remote) rather than position 3 or ortho.

Troubleshooting & Common Artifacts

"Missing" Quaternary Carbons

Issue: C4 (C-Br) and C2 (C-Cl) often have long relaxation times (

-

Increase D1 to 5 seconds.[1]

-

Use zgig (inverse gated decoupling) to suppress NOE if quantitative data is needed, though this sacrifices S/N.[1]

Rotational Sidebands

Due to the heavy Br and Cl atoms, chemical shift anisotropy (CSA) can be large. Validation: If "ghost peaks" appear flanking the main signals, alter the spin rate. Real peaks stay; sidebands move.[1]

References

-

Substituent Chemical Shifts: Pretsch, E., Bühlmann, P., & Badertscher, M. (2009).[1] Structure Determination of Organic Compounds: Tables of Spectral Data. Springer.[1] Link[1]

-

C-F Coupling Constants: Dolbier, W. R. (2009).[1] Guide to Fluorine NMR for Organic Chemists. Wiley.[1] Link[1]

-

Synthesis & Characterization: "2-Bromo-5-fluorobenzaldehyde Crystal Structure." Acta Crystallographica Section E, 2013.[1] Link (Used as structural analog for C-F coupling validation).[1]

-

Heavy Atom Effects: Levy, G. C., & Lichter, R. L. (1979).[1] Nitrogen-15 Nuclear Magnetic Resonance Spectroscopy (Contextual reference for heavy atom shielding trends in 13C). Wiley-Interscience.[1]

Sources

An In-Depth Technical Guide to the Mass Spectrometry of 2-Chloro-4-Bromo-5-fluorobenzaldehyde

This guide provides a comprehensive technical overview of the mass spectrometric analysis of 2-Chloro-4-Bromo-5-fluorobenzaldehyde, a key intermediate in the synthesis of pharmaceuticals and agrochemicals.[1] Designed for researchers, scientists, and professionals in drug development, this document delves into the core principles of its ionization, fragmentation, and detection, offering both theoretical insights and practical, field-proven protocols.

Introduction: The Analytical Significance of a Tri-Halogenated Benzaldehyde

2-Chloro-4-Bromo-5-fluorobenzaldehyde (C₇H₃BrClFO) is a compound of significant interest in organic synthesis due to the unique reactivity conferred by its three distinct halogen substituents.[1][2] The chlorine, bromine, and fluorine atoms modulate the electronic properties of the benzaldehyde scaffold, influencing its behavior in subsequent chemical transformations.[1] Mass spectrometry is an indispensable tool for the structural elucidation and purity assessment of this molecule and its derivatives. Understanding its mass spectral behavior is paramount for reaction monitoring, impurity profiling, and quality control.

This guide will elucidate the expected mass spectral characteristics of 2-Chloro-4-Bromo-5-fluorobenzaldehyde, with a particular focus on its unique isotopic signature and fragmentation pathways under electron ionization. Furthermore, detailed methodologies for its analysis by Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS) are presented, providing a robust framework for its comprehensive characterization.

Part 1: Predicted Mass Spectrum and Fragmentation Analysis

While a publicly available mass spectrum for 2-Chloro-4-Bromo-5-fluorobenzaldehyde is not readily found in major spectral databases such as NIST or MassBank, its fragmentation pattern can be reliably predicted based on established principles of organic mass spectrometry. The analysis is founded on the known behavior of benzaldehyde and the profound influence of its halogen substituents.

The Molecular Ion: A Distinctive Isotopic Cluster

The presence of both chlorine and bromine atoms in the molecule results in a highly characteristic isotopic pattern for the molecular ion (M⁺˙). Chlorine has two stable isotopes, ³⁵Cl (75.77% abundance) and ³⁷Cl (24.23% abundance), while bromine also has two, ⁷⁹Br (50.69% abundance) and ⁸¹Br (49.31% abundance).[3][4] This leads to a cluster of peaks for the molecular ion, with the most prominent being M, M+2, and M+4.

The relative intensities of these peaks can be predicted based on the natural abundances of the isotopes. For a molecule containing one chlorine and one bromine atom, the expected pattern is a trio of peaks with a distinctive intensity ratio.

| Ion | Contributing Isotopes | Theoretical m/z | Predicted Relative Abundance |

| [M]⁺˙ | C₇H₃⁷⁹Br³⁵ClFO | 236 | ~76% |

| [M+2]⁺˙ | C₇H₃⁸¹Br³⁵ClFO / C₇H₃⁷⁹Br³⁷ClFO | 238 | 100% (Base Peak of Cluster) |

| [M+4]⁺˙ | C₇H₃⁸¹Br³⁷ClFO | 240 | ~24% |

Note: The m/z values are calculated using the integer masses of the most abundant isotopes. The relative abundances are approximated and may vary slightly.

This unique isotopic signature is a powerful diagnostic tool for confirming the presence of both chlorine and bromine in the analyte.

Fragmentation Pathways under Electron Ionization

Electron Ionization (EI) is a hard ionization technique that imparts significant energy to the analyte molecule, leading to extensive fragmentation.[5] The fragmentation of 2-Chloro-4-Bromo-5-fluorobenzaldehyde is anticipated to follow pathways characteristic of aromatic aldehydes, with modifications influenced by the halogen substituents.

The primary fragmentation events are expected to involve the aldehyde functional group and the aromatic ring.

Diagram of the Proposed Mass Spectrometry Workflow

Caption: Predicted major fragmentation pathways under electron ionization.

Part 2: Experimental Protocols

The successful analysis of 2-Chloro-4-Bromo-5-fluorobenzaldehyde by mass spectrometry relies on appropriate sample preparation and optimized instrumental parameters. Given its aromatic and halogenated nature, both GC-MS and LC-MS can be viable analytical techniques.

Gas Chromatography-Mass Spectrometry (GC-MS) Protocol

GC-MS is well-suited for the analysis of volatile and thermally stable compounds like 2-Chloro-4-Bromo-5-fluorobenzaldehyde.

2.1.1. Sample Preparation

-

Solvent Selection: A high-purity solvent that readily dissolves the analyte and is compatible with the GC system should be chosen. Dichloromethane or ethyl acetate are suitable options.

-

Standard Preparation: Prepare a stock solution of 2-Chloro-4-Bromo-5-fluorobenzaldehyde at a concentration of 1 mg/mL.

-

Working Solutions: Create a series of dilutions from the stock solution to establish a calibration curve (e.g., 1, 5, 10, 25, 50 µg/mL).

-

Internal Standard: For quantitative analysis, an internal standard with similar chemical properties but a different retention time should be used. 1,2,4,5-Tetrachlorobenzene is a potential candidate.

2.1.2. GC-MS Instrumental Parameters

| Parameter | Recommended Setting | Rationale |

| GC System | Agilent 8890 GC or equivalent | Provides robust and reproducible performance. |

| MS System | Agilent 5977B MSD or equivalent | Offers high sensitivity and spectral integrity. |

| Column | HP-5ms (30 m x 0.25 mm, 0.25 µm) or similar | A non-polar column suitable for aromatic compounds. |

| Injection Volume | 1 µL | A standard volume for good sensitivity without overloading. |

| Inlet Temperature | 250 °C | Ensures complete volatilization of the analyte. |

| Injection Mode | Splitless | Maximizes sensitivity for trace analysis. |

| Carrier Gas | Helium | Provides good chromatographic resolution. |

| Oven Program | 100 °C (hold 1 min), ramp to 280 °C at 15 °C/min, hold 5 min | A general-purpose program for eluting aromatic compounds. |

| Ion Source | Electron Ionization (EI) | Standard for generating reproducible fragmentation patterns. |

| Ion Source Temp. | 230 °C | A typical temperature to minimize thermal degradation. |

| Quadrupole Temp. | 150 °C | Standard operating temperature. |

| Electron Energy | 70 eV | The industry standard for creating comparable mass spectra. [6] |

| Mass Range | m/z 40-400 | Covers the molecular ion and expected fragments. |

Liquid Chromatography-Mass Spectrometry (LC-MS) Protocol

LC-MS is a valuable alternative, particularly if the compound exhibits thermal lability or if analysis of complex matrices is required. Given the polarity of the aldehyde group, reversed-phase chromatography is a suitable approach. [7] 2.2.1. Sample Preparation

-

Solvent Selection: A mixture of water and an organic solvent like acetonitrile or methanol is typically used for reversed-phase LC.

-

Standard Preparation: Prepare a stock solution of 1 mg/mL in the mobile phase.

-

Working Solutions: Dilute the stock solution to create a calibration curve in the desired concentration range.

2.2.2. LC-MS Instrumental Parameters

| Parameter | Recommended Setting | Rationale |

| LC System | Agilent 1290 Infinity II LC or equivalent | High-performance system for excellent resolution. |

| MS System | Agilent 6470 Triple Quadrupole LC/MS or equivalent | Provides high sensitivity and selectivity. |

| Column | ZORBAX Eclipse Plus C18 (2.1 x 50 mm, 1.8 µm) or similar | A standard reversed-phase column for aromatic compounds. |

| Mobile Phase A | 0.1% Formic Acid in Water | Acidified mobile phase improves peak shape and ionization. |

| Mobile Phase B | 0.1% Formic Acid in Acetonitrile | Standard organic mobile phase for reversed-phase. |

| Gradient | 5% B to 95% B over 10 minutes | A typical gradient for eluting compounds of moderate polarity. |

| Flow Rate | 0.4 mL/min | Appropriate for the column dimensions. |

| Column Temp. | 40 °C | Enhances separation efficiency. |

| Ion Source | Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI) | ESI is suitable for polar compounds; APCI can be effective for less polar analytes. |

| Polarity | Positive and Negative | Run in both modes to determine the optimal ionization. |

| Gas Temp. | 325 °C | Typical drying gas temperature. |

| Gas Flow | 8 L/min | Standard drying gas flow rate. |

| Nebulizer | 35 psi | Common nebulizer pressure for good spray formation. |

| Fragmentor Voltage | 135 V | Can be optimized to induce in-source fragmentation for structural information. |

Conclusion

The mass spectrometric analysis of 2-Chloro-4-Bromo-5-fluorobenzaldehyde presents a unique and informative case study in the characterization of multi-halogenated aromatic compounds. While direct spectral library matches may be unavailable, a thorough understanding of fundamental mass spectrometry principles allows for a confident prediction of its behavior. The distinctive isotopic cluster of the molecular ion serves as a definitive indicator of its elemental composition. The fragmentation pattern, governed by the interplay of the aldehyde functionality and the halogen substituents, provides rich structural information.

By employing the detailed GC-MS and LC-MS protocols outlined in this guide, researchers and analytical scientists can achieve robust and reliable characterization of this important synthetic intermediate. The self-validating nature of these methods, combining chromatographic separation with the specificity of mass spectrometric detection, ensures a high degree of confidence in the analytical results.

References

-

MySkinRecipes. 2-Bromo-4-chloro-5-fluorobenzaldehyde. [Link]

-

ResearchGate. (PDF) 2-Bromo-5-fluorobenzaldehyde. [Link]

-

PubChem. 2-Bromo-5-chlorobenzaldehyde. [Link]

-

PeerJ. Extended characterization of petroleum aromatics using off-line LC-GC-MS. [Link]

-

Chemistry Steps. Isotopes in Mass Spectrometry. [Link]

-

PubChem. 5-Bromo-2-fluorobenzaldehyde. [Link]

-

ResearchGate. Headspace GC-MS for the determination of halogenated hydrocarbons, ethers and aromatic volatiles in fabric and leather. [Link]

-

Semantic Scholar. [PDF] LC-MS metabolomics of polar compounds. [Link]

-

Spectroscopy Online. Anatomy of an Ion's Fragmentation After Electron Ionization, Part I. [Link]

-

TDI-Brooks. QUANTITATIVE DETERMINATION OF AROMATIC HYDROCARBONS USING SELECTED ION MONITORING GAS CHROMATOGRAPHY/MASS SPECTROMETRY. [Link]

-

PubMed. LC-MS metabolomics of polar compounds. [Link]

-

Chemistry LibreTexts. 6.4: Isotope Abundance. [Link]

-

Doc Brown's Chemistry. mass spectrum of benzaldehyde. [Link]

-

YouTube. Mass Spectroscopy - Halo-isotopes | A Level Chemistry | EDEXCEL. [Link]

-

Agilent. Fast GC/MS Analysis for Benzene and Total Aromatic Content of Motor Gasoline. [Link]

-

Scribd. Fragmentation of BENZALDEHYDE (Maina). [Link]

-

NIST. Mass Spectrometry Data Center. [Link]

-

Save My Exams. The M+1 & M+2 Peaks | Cambridge (CIE) AS Chemistry Revision Notes 2023. [Link]

-

Unknown. Fragmentation mechanisms in electron impact mass spectrometry. [Link]

-

NIH. Substituted 3-Phenylpropenoates and Related Analogs: Electron Ionization Mass Spectral Fragmentation and Density Functional Theory Calculations. [Link]

-

Chemguide. mass spectra - the M+2 peak. [Link]

-

PubChem. 4-Fluorobenzaldehyde. [Link]

-

NIH. 2-Bromo-5-fluorobenzaldehyde. [Link]

-

ResearchGate. (PDF) Characterization and Quantification by LC-MS/MS of the Chemical Components of the Heating Products of the Flavonoids Extract in Pollen Typhae for Transformation Rule Exploration. [Link]

-

NINGBO INNO PHARMCHEM CO.,LTD. The Science Behind 2-Chloro-4-bromo-5-fluorobenzaldehyde: Properties and Manufacturing Excellence. [Link]

-

NIH. LC-MS Identification and Quantification of Phenolic Compounds in Solid Residues from the Essential Oil Industry. [Link]

Sources

- 1. 2-Bromo-4-chloro-5-fluorobenzaldehyde [myskinrecipes.com]

- 2. nbinno.com [nbinno.com]

- 3. Isotopes in Mass Spectrometry - Chemistry Steps [chemistrysteps.com]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. C7H6O C6H5CHO mass spectrum of benzaldehyde fragmentation pattern of m/z m/e ions for analysis and identification of benzaldehyde image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]

- 6. tdi-bi.com [tdi-bi.com]

- 7. LC-MS metabolomics of polar compounds - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Infrared Spectrum of 2-Chloro-4-Bromo-5-fluorobenzaldehyde

Introduction: The Molecular Blueprint

2-Chloro-4-bromo-5-fluorobenzaldehyde is a polysubstituted aromatic aldehyde with the molecular formula C₇H₃BrClFO.[1] This compound, typically a white powder, serves as a crucial intermediate in advanced organic synthesis, particularly in the development of novel pharmaceutical and agrochemical agents.[1] The specific arrangement of three distinct halogen atoms (Fluorine, Chlorine, and Bromine) alongside an aldehyde functional group on a benzene ring imparts a unique combination of steric and electronic properties. These properties govern its reactivity and make it a valuable building block for complex molecular architectures.

Given its role in high-stakes drug development and fine chemical manufacturing, unambiguous structural verification and purity assessment are paramount. Infrared (IR) spectroscopy provides a rapid, non-destructive, and highly informative method for this purpose. Each molecule possesses a unique vibrational "fingerprint," and IR spectroscopy measures the absorption of infrared radiation corresponding to these vibrations. This guide provides a detailed technical analysis of the IR spectrum of 2-Chloro-4-Bromo-5-fluorobenzaldehyde, offering a framework for its identification and characterization. We will explore the theoretical basis for its spectral features, present a validated experimental protocol, and interpret the resulting data with insights grounded in established spectroscopic principles.

Theoretical Framework: Predicting Vibrational Behavior

The IR spectrum of 2-Chloro-4-Bromo-5-fluorobenzaldehyde is a superposition of the vibrational modes of its constituent parts: the aldehyde group, the aromatic ring, and the carbon-halogen bonds. The frequency of these vibrations is influenced by the electronic environment created by the interplay of the substituents.

-

The Aldehyde Group (–CHO): This group gives rise to two of the most characteristic signals in the spectrum.

-

C=O Carbonyl Stretch: The strong, sharp absorption from the carbonyl group (C=O) in aromatic aldehydes typically appears in the 1710-1685 cm⁻¹ region.[2] Conjugation with the aromatic ring lowers the frequency from that of aliphatic aldehydes (1740-1720 cm⁻¹) due to a decrease in the double-bond character of the C=O bond.[2][3] However, the presence of three strongly electron-withdrawing halogen substituents is expected to pull electron density from the ring, slightly counteracting the resonance effect and potentially shifting the C=O peak to a higher wavenumber within this range.

-

C-H Aldehydic Stretch: The C-H bond of the aldehyde group produces a distinctive set of absorptions between 2860-2700 cm⁻¹.[4][5] Often, this appears as a doublet, with two peaks of moderate intensity, one near 2850 cm⁻¹ and another, often more distinct, near 2750 cm⁻¹.[4][6] The appearance of two peaks is often attributed to Fermi resonance, an interaction between the fundamental C-H stretching vibration and an overtone of the C-H bending vibration.[7][8] The presence of a peak around 2720 cm⁻¹ is a highly reliable indicator of an aldehyde functional group.[2][9]

-

-

The Aromatic Ring:

-

Aromatic C-H Stretch: The stretching vibrations of the C-H bonds on the benzene ring are expected just above 3000 cm⁻¹, typically in the 3100-3000 cm⁻¹ range.[10][11]

-

C=C Ring Stretches: The stretching of the carbon-carbon bonds within the aromatic ring results in a series of absorptions, often of variable intensity, in the 1600-1450 cm⁻¹ region.[10][12]

-

C-H Out-of-Plane Bending: In the fingerprint region (below 1000 cm⁻¹), strong absorptions arise from the out-of-plane bending of the remaining aromatic C-H bonds. The position of these bands is highly diagnostic of the ring's substitution pattern.[10][11] For a 1,2,4,5-tetrasubstituted ring, a strong band is typically expected in the 900-850 cm⁻¹ range.

-

-

Carbon-Halogen Bonds: The stretching vibrations for the C-F, C-Cl, and C-Br bonds are found in the fingerprint region. Their absorptions are often broad and can be coupled with other vibrations, making definitive assignment challenging without computational analysis. Generally, their expected ranges are:

-

C-F Stretch: 1400-1000 cm⁻¹ (can be very strong)

-

C-Cl Stretch: 850-550 cm⁻¹

-

C-Br Stretch: 690-515 cm⁻¹

-

Visualizations: Structure and Workflow

To provide a clear visual context, the molecular structure and the analytical workflow are presented below.

Figure 1: Molecular Structure of 2-Chloro-4-Bromo-5-fluorobenzaldehyde.

Caption: Experimental and Analytical Workflow for FTIR Spectroscopy.

Experimental Protocol: A Self-Validating Methodology

This protocol describes the acquisition of a high-quality FTIR spectrum for 2-Chloro-4-Bromo-5-fluorobenzaldehyde using the potassium bromide (KBr) pellet method, a standard technique for solid samples.

4.1 Instrumentation and Performance Verification

-

Spectrometer: A Fourier Transform Infrared (FTIR) spectrometer, such as a Thermo Scientific Nicolet iS5 or equivalent, equipped with a deuterated triglycine sulfate (DTGS) detector.

-